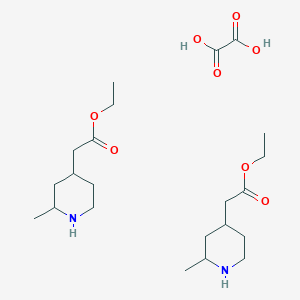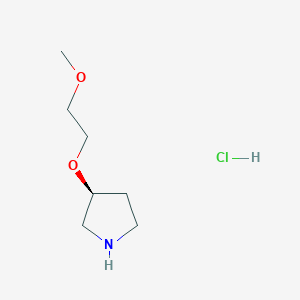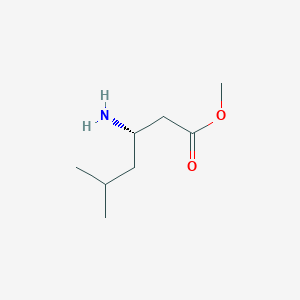
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1)
Vue d'ensemble
Description
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) is a chemical compound with the molecular formula C22H40N2O8 . It has a molecular weight of 460.6 g/mol . The compound is also known by other names such as oxalic acid bis (ethyl 2- (2-methylpiperidin-4-yl)acetate) and ethyl 2- (2-methylpiperidin-4-yl)acetate hemioxalate .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1), has been a subject of considerable research . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis
The InChI code for Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) is 1S/2C10H19NO2.C2H2O4/c21-3-13-10 (12)7-9-4-5-11-8 (2)6-9;3-1 (4)2 (5)6/h28-9,11H,3-7H2,1-2H3; (H,3,4) (H,5,6) .Physical And Chemical Properties Analysis
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate(2:1) has a molecular weight of 460.57 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound also has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 460.27846624 g/mol . The topological polar surface area is 151 Ų .Applications De Recherche Scientifique
1. Synthesis and Catalysis
Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate and its derivatives have been explored in the synthesis of complex organic compounds. For instance, ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate was synthesized with high regioselectivity and reduced into (R)-N-protected homopipecolate using chiral ruthenium catalysts, demonstrating its utility in asymmetric synthesis (Karamé et al., 2011). Similarly, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate was synthesized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, optimizing the process to reduce production costs (Can, 2012).
2. Chemical Structure and Reactivity Studies
In-depth studies on the chemical structure and reactivity of related compounds have been conducted. For instance, the synthesis of ethyl 2-(1-phenylpiperidin-2-yl) acetate via spontaneous cyclization and its subsequent reaction dynamics were explored (Ramos et al., 2011). Additionally, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined, providing insights into the conformation of such molecules (Ozbey et al., 2001).
3. Application in Corrosion Inhibition
Some derivatives of ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate have been studied for their potential in corrosion inhibition. For instance, quantum chemical calculations were performed on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, to determine their efficiency as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).
4. Biomedical Research
While specific studies on Ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate in biomedical research are limited, there are investigations into similar compounds. For example, N-[11C]methylpiperidine esters, closely related structurally, were examined as in vivo substrates for acetylcholinesterase in mouse brain, highlighting their potential in neurological studies (Kilbourn et al., 1998).
5. Industrial Process Improvement
The compound has also seen applications in improving industrial synthesis processes. For example, an improvement in the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, which involved steps similar to those used in synthesizing ethyl 2-(2-methylpiperidin-4-yl)acetate oxalate, was achieved to simplify operations and reduce production costs (Jing, 2003).
Propriétés
IUPAC Name |
ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKNVNUXAJEESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)








